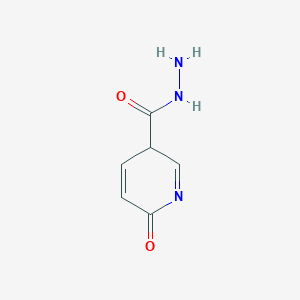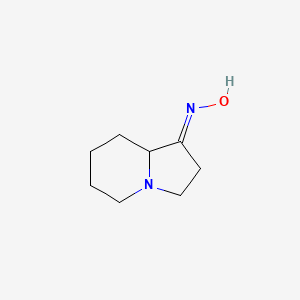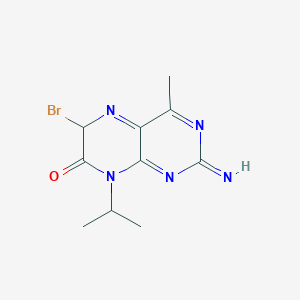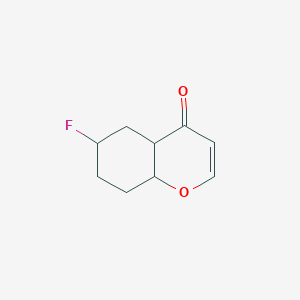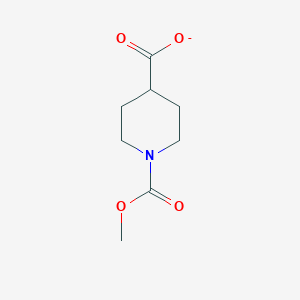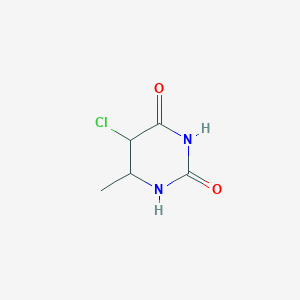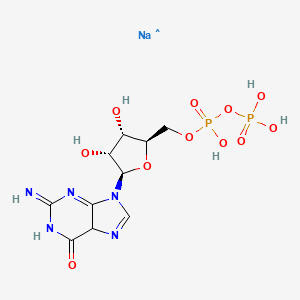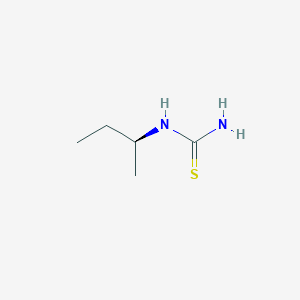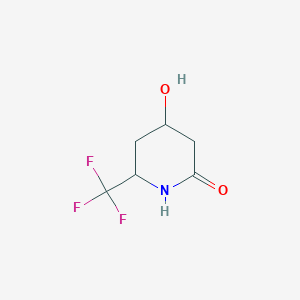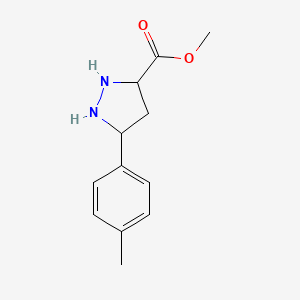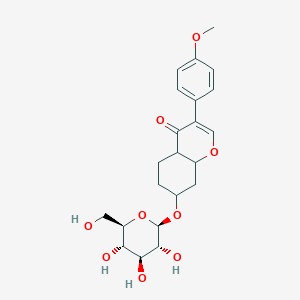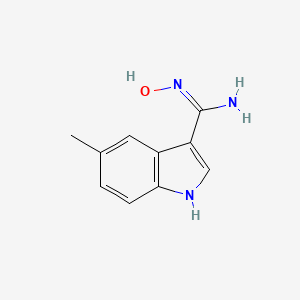
N-Hydroxy-5-methylindole-3-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-5-methylindole-3-carboxamidine is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methylindole-3-carboxamidine typically involves the reaction of 5-methylindole-3-carboxamidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-5-methylindole-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-5-methylindole-3-carboxamide, while substitution reactions may produce various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-5-methylindole-3-carboxamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-5-methylindole-3-carboxamidine involves its interaction with various molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamidine moiety, which interacts with the active sites of the enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide: Similar in structure but with a methoxy group instead of a methyl group.
N-Hydroxy-5-methyl-1H-indole-3-carboximidamide: Similar but with slight variations in the functional groups.
Uniqueness
N-Hydroxy-5-methylindole-3-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N'-hydroxy-5-methyl-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |
InChI-Schlüssel |
UCJXABGGKWKYDB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)NC=C2/C(=N\O)/N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC=C2C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
